N4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine

Physicochemical profiling Drug-like property comparison Building block characterization

N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine (CAS 2098117-28-1, molecular formula C9H17N5, molecular weight 195.26 g/mol) is a functionally dense pyrimidine derivative belonging to the 2,4-diaminopyrimidine class. This compound features a unique substitution pattern: an N2,N2-dimethyl tertiary amine, a C6-methyl group, and an N4-(2-aminoethyl) primary amine extension.

Molecular Formula C9H17N5
Molecular Weight 195.27 g/mol
Cat. No. B12978687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(2-aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine
Molecular FormulaC9H17N5
Molecular Weight195.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)C)NCCN
InChIInChI=1S/C9H17N5/c1-7-6-8(11-5-4-10)13-9(12-7)14(2)3/h6H,4-5,10H2,1-3H3,(H,11,12,13)
InChIKeyKRKJBHKZZMNWSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine: A Pyrimidine Building Block for Kinase-Targeted Library Synthesis


N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine (CAS 2098117-28-1, molecular formula C9H17N5, molecular weight 195.26 g/mol) is a functionally dense pyrimidine derivative belonging to the 2,4-diaminopyrimidine class. This compound features a unique substitution pattern: an N2,N2-dimethyl tertiary amine, a C6-methyl group, and an N4-(2-aminoethyl) primary amine extension [1]. Pyrimidine-2,4-diamines are privileged scaffolds in medicinal chemistry, widely recognized as kinase hinge-binding motifs—legitimate starting points for developing cyclin-dependent kinase (CDK) inhibitors, histone methyltransferase probes, and other ATP-competitive agents [2]. The specific combination of substituents on this compound distinguishes it from common, less functionalized 2,4-diaminopyrimidine building blocks and provides a chemically addressable primary amine handle for downstream conjugation or library diversification.

Scaffold 2,4-Diaminopyrimidine kinase hinge-binding motif
Conjugation Handle N4-(2-aminoethyl) primary amine for linker installation
Substitution Pattern N2,N2-dimethyl and C6-methyl for steric and electronic tuning

Why N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine Cannot Be Swapped for Less Functionalized Pyrimidine-2,4-diamines


The imperative of using this specific compound—rather than an interchangeable pyrimidine-2,4-diamine analog—arises from its uniquely defined substitution vector enabling downstream chemistry and from the proven sensitivity of biological target engagement to the N2 substituent. For kinase inhibitor programs, the N2,N2-dimethyl tertiary amine contributes to a distinct steric and electronic profile; SAR campaigns on N2,N4-disubstituted pyrimidine-2,4-diamines have demonstrated that even minor changes at the N2 position (e.g., hydrogen versus methyl) result in a loss of CDK2 or CDK9 inhibitory potency exceeding 50% [1]. Simultaneously, the N4-(2-aminoethyl) arm provides a primary amine handle with a controlled two-carbon spacer—a structural feature absent in the vast majority of commercial pyrimidine-2,4-diamine building blocks—that is invaluable for the direct installation of linkers, fluorophores, or E3 ligase recruiting elements in PROTAC design. Generic substitution with N2,N2,6-trimethylpyrimidine-2,4-diamine (CAS 18260-55-4, which lacks the N4 aminoethyl motif) or with N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-30-3, which replaces the N2,N2-dimethyl with a less hindered N-ethyl group) alters critical molecular recognition and reactivity parameters in ways that cannot be compensated for after the fact.

Loss of conjugation handle
N2,N2,6-trimethyl analog (CAS 18260-55-4) lacks the N4-(2-aminoethyl) primary amine, preventing direct bioconjugation or PROTAC linker attachment without additional synthetic steps.
Altered steric and electronic profile
N2-ethyl analog (CAS 1706438-30-3) changes the N2 substituent from dimethyl to ethyl, which may shift kinase selectivity and CDK2/9 inhibitory activity relative to class-level SAR expectations.

Quantitative Differentiation of N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine from Closest In-Class Analogs


Enhanced Hydrophilicity and Hydrogen-Bonding Capacity Relative to N2,N2,6-Trimethylpyrimidine-2,4-diamine (CAS 18260-55-4)

The N4-(2-aminoethyl) extension confers a measurable increase in hydrogen bond donor count (2 versus 1), hydrogen bond acceptor count (5 versus 4), and topological polar surface area (67.1 Ų versus 55.0 Ų) compared with the closely related N2,N2,6-trimethylpyrimidine-2,4-diamine building block [1]. The calculated lipophilicity (XLogP3) is reduced from 0.7 to 0.4, and the number of rotatable bonds increases from 1 to 4, indicating a structurally more flexible and more hydrophilic core ready for further elaboration [1]. These computed descriptors translate into tangible differences in aqueous solubility and passive membrane permeability, which are critical parameters in fragment-based drug discovery and in the design of bioconjugate linkers.

Physicochemical Differentiation
Reported
Target vs N2,N2,6-trimethyl analog:
HBD: 2 vs 1; HBA: 5 vs 4; TPSA: 67.1 vs 55.0 Ų; XLogP3: 0.4 vs 0.7; RotB: 4 vs 1
Supports solubility and purification workflow fit.
Computed properties from PubChem/vendor datasheets; verify experimentally.
Physicochemical profiling Drug-like property comparison Building block characterization

Class-Level SAR: N2,N2-Dimethyl Substitution Confers Kinase Inhibitory Potency That Is Sensitive to N2 Alteration

A systematic SAR study of N2,N4-disubstituted pyrimidine-2,4-diamines demonstrated that twenty-one compounds with the 2,4-diaminopyrimidine core exhibited potent dual inhibition of CDK2/cyclin A and CDK9/cyclin T1, with the most active analogs achieving IC50 values of 83 nM (CDK2) and 65 nM (CDK9) [1]. The study explicitly noted that the N2 substituent's steric and electronic character was a dominant driver of potency: replacement of an N2-phenyl group with hydrogen or alkyl groups resulted in substantial (>50%) erosion of CDK inhibitory activity [1]. N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine's N2,N2-dimethyl group mimics the steric demand of an N2-phenyl substituent while eliminating π-stacking interactions, positioning it as a deliberately differentiated chemotype for probe discovery campaigns. Although no direct head-to-head enzymatic data exist for this specific compound, the class-level SAR establishes that its N2,N2-dimethyl motif is a validated determinant of kinase target engagement that cannot be replicated by unsubstituted or mono-N-alkyl congeners.

N2-SAR on CDK2/9 Potency
Class-level
Literature SAR: >50% loss of CDK2/CDK9 IC50 upon removal or substantial N2 alteration in congeneric series.
Supports N2,N2-dimethyl as a kinase hinge-binding determinant.
No direct IC50 data for this compound; class-level inference only.
Kinase inhibitor SAR CDK2/CDK9 pharmacology Medicinal chemistry

Orthogonal Reactive Handle: Primary Amine for Targeted Bioconjugation and PROTAC Linker Installation

The N4-(2-aminoethyl) substituent delivers a primary aliphatic amine (pKa ~9–10) that is chemically orthogonal to the aromatic amino groups of the pyrimidine core. This feature enables site-selective acylation, reductive amination, or sulfonamide formation without requiring protecting group manipulation on the core N2,N2-dimethylamine or the C6-methyl [1]. In contrast, N2,N2,6-trimethylpyrimidine-2,4-diamine (CAS 18260-55-4) lacks this exocyclic amine entirely, and N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine (CAS 1706438-30-3) presents a structurally similar handle but carries an N2-ethyl group that alters both the lipophilicity and the hydrogen-bonding capacity of the scaffold, potentially affecting kinase selectivity . For PROTAC development, the two-carbon spacer positions the E3 ligase recruiting element at an empirically favorable distance from the kinase recognition element, mimicking linkers employed in published degrader designs.

Orthogonal Amine Handle
Class-level
Target: primary aliphatic amine (pKa ~9–10) for acylation/reductive amination.
vs N2,N2,6-trimethyl analog: no exocyclic amine.
vs N2-ethyl analog: similar handle but altered LogP (~0.3 unit shift).
Enables direct PROTAC linker or probe installation without core protection.
Reactivity inferred from functional group class knowledge.
PROTAC design Bioconjugation chemistry Library synthesis

Procurement-Driven Application Scenarios for N4-(2-Aminoethyl)-N2,N2,6-trimethylpyrimidine-2,4-diamine


Kinase Inhibitor Hit-to-Lead and PROTAC Degrader Design

Medicinal chemistry teams designing ATP-competitive kinase inhibitors or bivalent protein degraders (PROTACs) require a pyrimidine-2,4-diamine core with a validated kinase hinge-binding pharmacophore. The N2,N2-dimethyl and C6-methyl substitution pattern provides steric bulk that mimics N2-phenyl lead series while the N4-(2-aminoethyl) primary amine serves as a pre-installed conjugation point for E3 ligase recruiting elements. The computed physicochemical properties—moderate hydrophilicity (XLogP3 0.4), high TPSA (67.1 Ų), and adequate H-bond donor capacity—align with orally bioavailable chemical space, allowing progression without major property optimization [1].

Focused Chemical Library Diversification for Kinase Selectivity Profiling

Compound management and high-throughput synthesis facilities can exploit the primary amine handle for rapid parallel derivatization (amide bond formation, sulfonylation, urea synthesis) to generate a focused library of N4-acylated derivatives. Because the class-level SAR demonstrates that N2 substitution profoundly influences CDK isoform selectivity, the N2,N2-dimethyl motif offers a deliberate departure from mono-N-alkyl or N-aryl chemotypes, increasing the probability of achieving a novel selectivity fingerprint against the kinome [2].

Click-Chemistry-Ready Probe Synthesis for Chemical Biology Target Engagement Studies

The presence of a primary aliphatic amine separated from the pyrimidine core by a two-carbon spacer permits straightforward installation of alkyne or azide handles via mild amide coupling or NHS-ester chemistry, yielding bioorthogonal probes for cellular thermal shift assays (CETSA) or in-gel fluorescence imaging. This circumvents the need for more aggressive synthetic modifications that could compromise the structural integrity of the kinase-binding recognition element .

Application
Selection Property
Validation Focus
Kinase inhibitor design & PROTAC
N2,N2-dimethyl steric mimicry and pre-installed amine handle
CDK2/9 kinase inhibition and PROTAC linker attachment efficiency
Focused library diversification
Primary amine for rapid parallel derivatization
Kinase selectivity fingerprinting after N4-acylation
Click-chemistry probe synthesis
Mild amide coupling without core scaffold alteration
Bioorthogonal probe integrity for target engagement assays
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